4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate
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Overview
Description
4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE is a complex organic compound featuring an oxazole ring, a phenyl group, and a chlorobenzoate ester
Preparation Methods
The synthesis of 4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step involves the addition of a phenyl group to the oxazole ring, often through a Friedel-Crafts acylation reaction.
Formation of the chlorobenzoate ester: This step involves esterification, where the oxazole derivative is reacted with 4-chlorobenzoic acid under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and chlorobenzoate moieties. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The oxazole ring and phenyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and chlorobenzoate esters. Compared to these compounds, 4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-{[(4Z)-2-(3-methoxyphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl 2-chlorobenzoate
- 5-[(4-CHLOROBENZOYL)OXY]-2-((E)-{[(DECANOYLAMINO)ACETYL]HYDRAZONO}METHYL)PHENYL 4-CHLOROBENZOATE
These comparisons highlight the unique structural and functional attributes of the compound .
Properties
Molecular Formula |
C23H14ClNO4 |
---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
[4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H14ClNO4/c24-18-10-8-17(9-11-18)22(26)28-19-12-6-15(7-13-19)14-20-21(25-29-23(20)27)16-4-2-1-3-5-16/h1-14H/b20-14- |
InChI Key |
OBJJYOYEMPZMEZ-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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